2-(4-Chlorophenyl)quinazolin-4-ol
Overview
Description
2-(4-Chlorophenyl)quinazolin-4-ol is a derivative of quinazoline . Quinazoline derivatives have drawn significant attention due to their biological activities . They are N-containing heterocyclic compounds and have been found to exhibit a wide range of therapeutic activities .
Synthesis Analysis
Quinazoline derivatives can be synthesized using various methods. Some of the main classifications of these methods include Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . In addition, Oxidative cyclization, Reagent refluxing, and One-pot synthesis are also used .Molecular Structure Analysis
The molecular formula of this compound is C14H9ClN2O . It is a derivative of quinazoline, which is a heterocyclic compound containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
The synthesis of quinazoline derivatives involves various types of chemical reactions. For instance, the Aza-Diels-Alder reaction, which involves the coupling of imine and electron-rich alkene, is a powerful tool for the synthesis of quinazoline derivatives .Physical and Chemical Properties Analysis
The average mass of this compound is 256.687 Da and its monoisotopic mass is 256.040344 Da .Scientific Research Applications
AMPA Receptor Antagonists : Quinazolin-4-ones, including derivatives similar to 2-(4-Chlorophenyl)quinazolin-4-ol, have been investigated for their role as AMPA receptor antagonists. This research helps in understanding the structure-activity relationship for AMPA receptor inhibition, significant in neurological research and drug design (Chenard et al., 2001).
Inhibitors of Kinase Domain of Vascular Endothelial Growth Factor Receptor-2 : Certain quinazolin-4-ylamino benzoquinone derivatives, structurally related to this compound, act as covalent-binding, irreversible inhibitors of VEGFR-2. This property is beneficial in cancer therapy, particularly in inhibiting tumor growth and metastasis (Wissner et al., 2005).
Environmental Toxicity Studies : A study on 2-(4-chlorophenyl)-4-(4-methoxyphenyl) quinazoline (a derivative of the subject compound) evaluated its impact on cyanobacteria, demonstrating its inhibitory effect on growth and physiological responses. This kind of research is crucial in assessing the environmental impact of chemical compounds (Zhao et al., 2015).
Antimicrobial and Antifungal Properties : Quinazolin-4(3H)one derivatives have shown significant antibacterial and antifungal activities. This includes research on substituted quinazolinones and their potential as antimicrobial agents (Patel et al., 2010).
Antitumor Activity : Some derivatives of this compound have been synthesized and evaluated for their antitumor properties. The research highlights the potential of these compounds in cancer therapy (Gawad et al., 2010).
H1-Antihistaminic Activity : Studies on quinazolinone derivatives, including those structurally related to this compound, have shown promising H1-antihistaminic activities. This research contributes to the development of new antihistamines with potential therapeutic applications (Gobinath et al., 2015).
Antimalarial Studies : Novel quinazolin-2,4-dione hybrid molecules, structurally similar to this compound, have been synthesized and evaluated for their potential as antimalarial agents. This research is crucial in the ongoing fight against malaria (Abdelmonsef et al., 2020).
Antioxidant and Cytotoxic Activity : Quinazolin-4(3H)-one derivatives have shown significant antioxidant and cytotoxic activities, indicating their potential in pharmacology and cancer therapy (Pele et al., 2022).
Inhibitory Mechanisms on α-Glucosidase : Quinazolinone derivatives, including 2-(4-chlorophenyl)-quinazolin-4(3H)-one, have been studied for their inhibitory activity on α-glucosidase. This research contributes to the development of anti-diabetic agents (Wei et al., 2017).
Mechanism of Action
While the specific mechanism of action for 2-(4-Chlorophenyl)quinazolin-4-ol is not mentioned in the retrieved papers, quinazoline derivatives are known to exhibit a wide range of biological activities. These include anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, anti-diabetes, and more .
Future Directions
Quinazoline derivatives have potential applications in the fields of biology, pesticides, and medicine . The development of hybrid analogues with improved potency by combining two or more pharmacophores of bioactive scaffolds is a promising area of research . This approach can lead to lead compounds with multi-faceted biological activity wherein specific as well as multiple targets are involved .
Properties
IUPAC Name |
2-(4-chlorophenyl)-3H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O/c15-10-7-5-9(6-8-10)13-16-12-4-2-1-3-11(12)14(18)17-13/h1-8H,(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHUKZJZNGHOJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80341963 | |
Record name | 2-(4-Chlorophenyl)quinazolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80341963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7455-77-8 | |
Record name | 2-(4-Chlorophenyl)quinazolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80341963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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